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Abstract
The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) is a

primary mechanism of acquired resistance to first and second-generation EGFR tyrosine

kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). Nazartinib
(EGF816) is a third-generation, irreversible, and mutant-selective EGFR inhibitor designed to

overcome this resistance. This document provides a comprehensive technical overview of

Nazartinib's mechanism of action, its inhibitory effects on the T790M mutation, and the

experimental methodologies used to characterize its activity.

Introduction to EGFR T790M-Mediated Resistance
The epidermal growth factor receptor is a critical signaling protein that, when mutated, can

drive the growth of various cancers, including NSCLC. The initial success of EGFR TKIs is

often limited by the development of acquired resistance, with the T790M "gatekeeper" mutation

accounting for approximately 50-60% of these cases. This mutation involves the substitution of

a threonine with a methionine at position 790 in the EGFR kinase domain. The bulkier

methionine residue is thought to sterically hinder the binding of first and second-generation

TKIs and increase the receptor's affinity for ATP, thereby reducing the efficacy of ATP-

competitive inhibitors.
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Nazartinib (EGF816): A Covalent Inhibitor of T790M
Mutant EGFR
Nazartinib is an orally available, third-generation EGFR TKI that demonstrates high potency

against EGFR activating mutations (such as L858R and exon 19 deletions) as well as the

T790M resistance mutation, while sparing wild-type (WT) EGFR. Its mechanism of action

involves the formation of a covalent, irreversible bond with the EGFR protein, which prevents

EGFR-mediated signaling and subsequently inhibits tumor growth. This covalent binding allows

Nazartinib to overcome the increased ATP affinity conferred by the T790M mutation.

Quantitative Analysis of Nazartinib's Inhibitory
Activity
The inhibitory potency of Nazartinib has been quantified through various in vitro and in vivo

studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase and Cellular Inhibition Data
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Parameter EGFR Mutant Value Cell Line Reference

Ki L858R/T790M 31 nM -

Kinact L858R/T790M 0.222 min⁻¹ -

IC50 (Cell

Viability)
L858R/T790M 4 nM H1975

IC50 (Cell

Viability)
L858R 6 nM H3255

IC50 (Cell

Viability)
Exon 19 Del 2 nM HCC827

EC50 (pEGFR

Inhibition)
L858R/T790M 3 nM H1975

EC50 (pEGFR

Inhibition)
L858R 5 nM H3255

EC50 (pEGFR

Inhibition)
Exon 19 Del 1 nM HCC827

IC50 (Cell

Proliferation)
L858R/T790M 25 nM H1975

IC50 (Cell

Proliferation)
L858R 9 nM H3255

IC50 (Cell

Proliferation)
Exon 19 Del 11 nM HCC827

Table 2: In Vivo Efficacy in Xenograft Models
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Animal Model Cell Line
Nazartinib
Dose (p.o.)

Tumor Growth
Inhibition
(T/C%)

Reference

Mouse Xenograft H1975 10 mg/kg 29%

Mouse Xenograft H1975 20 mg/kg
Dose-dependent

efficacy

Mouse Xenograft H1975 25 mg/kg
Dose-dependent

efficacy

Mouse Xenograft H1975 30 mg/kg
-61%

(regression)

Mouse Xenograft H1975 50 mg/kg
Near complete

regression

Mouse Xenograft H1975 100 mg/kg
-80%

(regression)

Mouse Xenograft H3255 30 mg/kg
Significant

antitumor activity

Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway in T790M-Mediated Resistance
The T790M mutation leads to constitutive activation of EGFR and its downstream signaling

pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation

and survival. Nazartinib inhibits the mutated EGFR, thereby blocking these downstream

signals.
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Caption: EGFR T790M signaling and Nazartinib's point of inhibition.
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Experimental Workflow: In Vitro Kinase Assay
A common method to determine the inhibitory constant (Ki) and inactivation rate (Kinact) of an

irreversible inhibitor like Nazartinib is through a biochemical kinase assay.
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Caption: Workflow for determining Nazartinib's kinase inhibition.

Experimental Protocols
In Vitro Kinase Assay (Adapted from Promega
Application Note)

Reagents:

Recombinant EGFR (T790M) kinase domain.

Nazartinib (serially diluted).

Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT.

Substrate/ATP Mix: Poly(E,Y)4:1 peptide substrate and ATP.

ADP-Glo™ Kinase Assay reagents (Promega).
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Procedure:

Add 1 µl of serially diluted Nazartinib or 5% DMSO (vehicle control) to a 384-well plate.

Add 2 µl of EGFR (T790M) enzyme.

Add 2 µl of the substrate/ATP mix to initiate the reaction.

Incubate at room temperature for 60 minutes.

Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop

the kinase reaction and deplete remaining ATP.

Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes

to convert ADP to ATP and generate a luminescent signal.

Record luminescence using a plate reader.

Cell Viability/Proliferation Assay
Cell Lines:

H1975 (harboring L858R and T790M mutations).

H3255 (harboring L858R mutation).

HCC827 (harboring exon 19 deletion).

Procedure:

Seed cells in 96-well plates and allow them to adhere overnight.

Treat cells with serially diluted Nazartinib for a specified period (e.g., 72 hours).

Assess cell viability using a standard method such as MTT or CellTiter-Glo®.

Measure absorbance or luminescence to determine the percentage of viable cells relative

to untreated controls.
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Calculate IC50 values by fitting the data to a dose-response curve.

In Vivo Xenograft Studies
Animal Model:

Immunocompromised mice (e.g., nude or SCID).

Procedure:

Subcutaneously implant human NSCLC cells (e.g., H1975) into the flanks of the mice.

Allow tumors to grow to a palpable size.

Randomize mice into vehicle control and Nazartinib treatment groups.

Administer Nazartinib orally at specified doses and schedules.

Measure tumor volume and body weight regularly.

At the end of the study, euthanize the animals and excise the tumors for further analysis.

Calculate tumor growth inhibition (T/C%) or regression.

Conclusion
Nazartinib is a potent, third-generation EGFR TKI that effectively inhibits the T790M resistance

mutation. Its covalent, irreversible binding mechanism allows it to overcome the challenges

posed by this mutation, leading to significant anti-tumor activity in both in vitro and in vivo

models. The data and protocols presented in this guide provide a comprehensive technical

foundation for researchers and drug development professionals working on targeted therapies

for NSCLC. Continued investigation into Nazartinib, both as a monotherapy and in

combination with other agents, is warranted to further define its clinical utility.

To cite this document: BenchChem. [Nazartinib's Inhibition of EGFR T790M: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611988#nazartinib-inhibition-of-t790m-mutation]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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